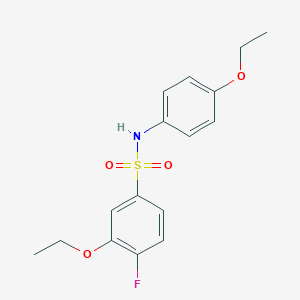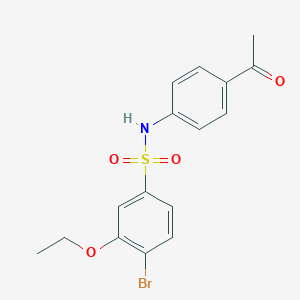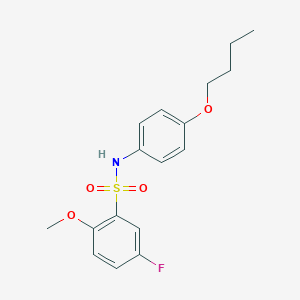
N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide, also known as 2C-E, is a synthetic phenethylamine that belongs to the 2C family of drugs. It was first synthesized by Alexander Shulgin in 1991 and has gained popularity among researchers due to its unique properties. The compound is known for its psychedelic effects and has been used in scientific research to study its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide is not fully understood. However, it is believed to exert its effects through its interaction with the serotonin 2A receptor. This receptor is known to play a role in regulating mood, perception, and cognition. The compound is also believed to modulate other neurotransmitter systems, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce psychedelic effects, such as altered perception, mood, and thought processes. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tension.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide has several advantages for use in lab experiments. It is a highly potent compound, which allows for the study of its effects at low concentrations. It also has a unique chemical structure, which makes it useful for studying the structure-activity relationships of phenethylamines. However, the compound also has several limitations, such as its potential for inducing adverse effects and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the study of N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide. One potential area of research is its potential therapeutic applications. The compound has shown promise as a treatment for certain psychiatric disorders, such as depression and anxiety. Another area of research is the development of analogs with improved pharmacological properties, such as increased potency and selectivity for specific receptors. Additionally, the compound could be used as a tool in the study of the structure-activity relationships of phenethylamines.
Synthesemethoden
The synthesis of N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide involves a multi-step process. The starting material for the synthesis is 2,5-dimethoxybenzaldehyde, which is reacted with ethyl 4-bromobenzoate to form 2,5-dimethoxyphenethyl 4-bromobenzoate. This intermediate is then reacted with sodium sulfite to form the sulfonate ester, which is then hydrolyzed to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide has been used in scientific research to study its mechanism of action and potential therapeutic applications. It has been shown to have a high affinity for the serotonin 2A receptor, which is believed to be responsible for its psychedelic effects. Researchers have also studied its effects on other neurotransmitter systems, such as dopamine and norepinephrine.
Eigenschaften
Molekularformel |
C16H19NO5S |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H19NO5S/c1-4-22-13-7-5-12(6-8-13)17-23(18,19)16-11-14(20-2)9-10-15(16)21-3/h5-11,17H,4H2,1-3H3 |
InChI-Schlüssel |
OIYHQUKZPBANLR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





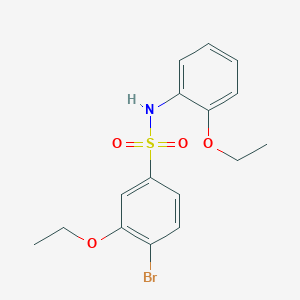
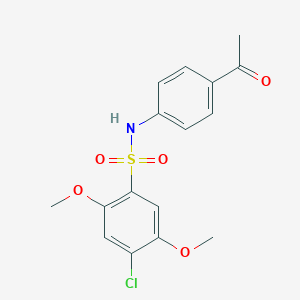
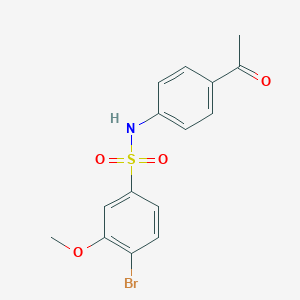
![N-(4-{[(4-chloro-3-ethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229074.png)
![Ethyl 4-{[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229076.png)
![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B229077.png)
![Ethyl 4-{[(2,5-dimethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229080.png)
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-4-methoxynaphthalene-1-sulfonamide](/img/structure/B229082.png)
